![molecular formula C8H9Cl2N3O B1479177 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one CAS No. 2090943-55-6](/img/structure/B1479177.png)

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Vue d'ensemble

Description

The compound “2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one” is a chemical compound with the molecular formula C8H9Cl2N3O . It has an average mass of 262.136 Da and a monoisotopic mass of 261.043579 Da . This compound is not intended for human or veterinary use and is for research use only.

Applications De Recherche Scientifique

Comprehensive Analysis of 2-Chloro-1-(3-Chloro-5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

The compound 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one is a complex molecule that may have several scientific research applications. Below is an analysis focusing on unique applications, each detailed in its own section.

Synthesis of Tagged Glucose Derivatives: This compound can be utilized in the synthesis of tagged glucose derivatives, which are essential intermediates in the creation of branched oligosaccharides . These tagged molecules are crucial for tracking and studying carbohydrate metabolism in various biological systems.

Development of Fluorescent Chemosensors: The chemical structure of this compound suggests its potential use in developing fluorescent chemosensors . These sensors can detect specific ions or molecules, making them valuable tools in environmental monitoring and medical diagnostics.

Inhibition of Arginine Methyltransferase: Researchers can explore the use of this compound as an inhibitor of co-activator associated arginine methyltransferase 1 . This enzyme plays a role in gene regulation, and its inhibition could be significant in studying epigenetic modifications.

Activation of Glucokinase: The compound may serve as an allosteric activator for glucokinase , an enzyme involved in glucose metabolism. By modulating glucokinase activity, it could be used to investigate metabolic disorders like diabetes.

Synthesis of Organic Azides: Given its reactive nature, this compound could be employed in the synthesis of organic azides from primary amines . Organic azides are valuable in various chemical reactions, including click chemistry, which is widely used in drug discovery and material science.

Aza-Henry Reactions: The compound might be used as a reagent in aza-Henry reactions , which are important for constructing nitrogen-containing compounds. These reactions are fundamental in the synthesis of pharmaceuticals and natural products.

Radiolabeling for PET Imaging: There is potential for this compound to be used in conjunction with other chemicals to incorporate [18F]fluoride radiolabels into polypeptides . This application is crucial for positron emission tomography (PET) imaging, which is used in the study of various biological processes.

Synthesis of Cyclic Silanes: Finally, this compound could be an activating agent in the total synthesis of macroviracin A, cycloviracin B1, and cyclic silanes . These compounds have significant applications in medicinal chemistry and materials science.

Mécanisme D'action

Target of Action

The compound belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized as important scaffolds in medicinal chemistry due to their wide range of applications . They have been studied for their biological activity and have been found to interact with a variety of targets, including kinases .

Biochemical Pathways

Imidazo[1,2-a]pyridines can affect a variety of biochemical pathways depending on their specific targets. They have been associated with antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activities, among others .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the range of activities associated with imidazo[1,2-a]pyridines, the effects could be quite diverse .

Propriétés

IUPAC Name |

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-3-8(14)12-1-2-13-6(10)4-11-7(13)5-12/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHQRLFPGOVONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

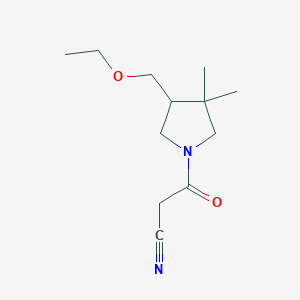

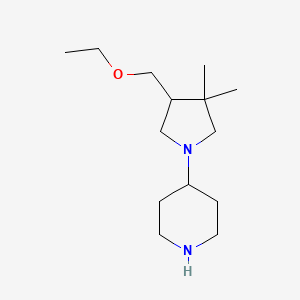

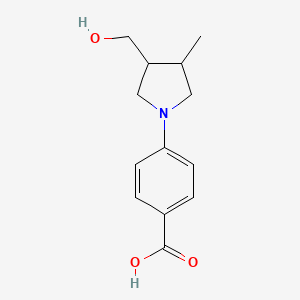

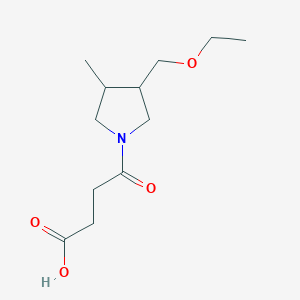

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)